N-Methylnicotinic acid

Description

Conceptual Framework of N-Methylnicotinic Acid as a Secondary Metabolite

This compound, or trigonelline (B31793), is classified as a secondary metabolite, specifically a pyridine (B92270) alkaloid, derived from primary metabolites. researchgate.netnih.gov These compounds are not essential for the basic survival of the plant but are involved in ecological interactions and defense mechanisms. researchgate.net Trigonelline is synthesized in numerous plant species from nicotinic acid (niacin or vitamin B3), a primary metabolite. mdpi.comcolab.ws The biosynthesis involves the methylation of the nitrogen atom of nicotinic acid, with S-adenosyl-L-methionine (SAM) acting as the methyl donor, a reaction catalyzed by the enzyme SAM:nicotinic acid N-methyltransferase. encyclopedia.pub

This compound is particularly abundant in the seeds of leguminous plants and coffee species. researchgate.netcabidigitallibrary.org While it is found in various parts of the plant, including leaves and fruits, its concentration is often highest in the seeds. researchgate.netresearchgate.net The accumulation of trigonelline is considered a method for the detoxification of excess nicotinic acid, which can be detrimental to plants in high concentrations. nih.govencyclopedia.pub

Trigonelline is not a metabolic dead-end; it can be demethylated back to nicotinic acid, thereby re-entering the pyridine nucleotide cycle. nih.gov This cycle is crucial for the synthesis and regeneration of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a vital coenzyme in redox reactions. researchgate.netoup.com The interconversion between nicotinic acid and trigonelline suggests that the latter can function as a storage form of nicotinic acid. nih.gov

The physiological roles of trigonelline in plants are multifaceted. It is involved in the regulation of the cell cycle, specifically by causing a G2 phase arrest, which can impact root elongation. nih.govresearchgate.net It also acts as an osmoprotectant, accumulating in response to stress conditions like drought and high salinity. nih.govresearchgate.net Furthermore, trigonelline has been identified as a signaling molecule in processes such as nyctinasty (the rhythmic movement of leaves in response to the daily cycle of light and dark) and nodulation in legumes. encyclopedia.pubresearchgate.net

Table 1: Proposed Functions of this compound (Trigonelline) in Plants

| Function | Description | Key Research Findings |

|---|---|---|

| Nutrient Storage | Serves as a storage form of nicotinic acid (niacin). nih.gov | Can be demethylated to nicotinic acid, which is then used for NAD synthesis. nih.gov |

| Detoxification | Detoxifies excess nicotinic acid, which can be harmful to plant cells. encyclopedia.pub | Formation of trigonelline prevents the accumulation of potentially toxic levels of nicotinic acid. nih.govencyclopedia.pub |

| Cell Cycle Regulation | Induces a temporary arrest of the cell cycle in the G2 phase. researchgate.net | Affects root meristem cells, leading to a longer cell cycle and potentially impacting root growth. nih.govresearchgate.net |

| Osmoprotection | Acts as a compatible solute, helping plants tolerate osmotic stress from drought and salinity. nih.gov | Accumulates in plant tissues under stress conditions, contributing to osmotic adjustment. nih.govresearchgate.net |

| Signaling Molecule | Involved in nyctinastic movements and the symbiotic relationship with nitrogen-fixing bacteria (nodulation). encyclopedia.pubresearchgate.net | Identified as a factor in leaf movement and an inducer of nodulation genes in legumes. researchgate.net |

Historical Context and Evolution of Research on this compound (Trigonelline)

The discovery and subsequent research into this compound, or trigonelline, have a rich history rooted in natural product chemistry.

Initial Isolation and Identification: Trigonelline was first isolated in 1885 by the German pharmacist Ernst Friedrich Jahns from the seeds of fenugreek (Trigonella foenum-graecum), from which its common name is derived. mdpi.comencyclopedia.pub It was later identified in numerous other plant species, including coffee, peas, and hemp. researchgate.netcodeage.com

Early Research Focus: Initial studies centered on its chemical structure and distribution in the plant kingdom. It was categorized as a pyridine alkaloid. nih.gov For a considerable time, trigonelline was regarded as a metabolically inert end-product of nicotinic acid metabolism. nih.gov

Elucidation of Biosynthesis: In 1960, research by Joshi and Handler in green peas revealed the biosynthetic pathway of trigonelline. encyclopedia.pub They demonstrated that it is formed through the methylation of nicotinic acid. encyclopedia.pub This discovery was a pivotal moment, shifting the perception of trigonelline from a simple waste product to an active metabolite.

Unveiling Physiological Roles: The latter half of the 20th century saw a surge in research into the physiological functions of trigonelline in plants. Studies began to suggest its role as a plant hormone, particularly in regulating the cell cycle. researchgate.net Research on pea seedlings indicated that trigonelline, transported from the cotyledons during germination, could cause cell arrest in the G2 phase in root and shoot meristems. oup.com

Modern Research and Broader Significance: More recent research has expanded our understanding of trigonelline's diverse roles. It is now recognized for its involvement in plant stress responses, acting as an osmoprotectant and an antioxidant. nih.govresearchgate.net Its function as a signaling molecule in plant-microbe interactions, specifically in the nodulation process of legumes, has also been a significant area of investigation. encyclopedia.pubresearchgate.net The development of advanced analytical techniques has allowed for more precise quantification and localization of trigonelline within plant tissues, furthering our understanding of its dynamic metabolism.

Table 2: Timeline of Key Research Milestones for this compound (Trigonelline)

| Year | Milestone | Significance |

|---|---|---|

| 1885 | First isolated from fenugreek (Trigonella foenum-graecum) by Ernst Friedrich Jahns. mdpi.comencyclopedia.pub | Marked the discovery of the compound and gave it its common name. codeage.com |

| 1960 | Biosynthetic pathway elucidated in green peas by Joshi and Handler. encyclopedia.pub | Showed that trigonelline is an active metabolite formed by the methylation of nicotinic acid. encyclopedia.pub |

| Late 20th Century | Investigation into its role as a plant hormone and cell cycle regulator. researchgate.net | Shifted the understanding of trigonelline from a metabolic byproduct to a functional molecule. researchgate.net |

| 21st Century | Research on its roles in stress response, osmoprotection, and signaling. nih.govresearchgate.net | Revealed the multifaceted nature of trigonelline's function in plant physiology and ecology. nih.govresearchgate.net |

Significance of this compound in Plant Pyridine Metabolism Research

This compound (trigonelline) holds a central position in the study of pyridine metabolism in plants. Pyridine compounds, including nicotinic acid and nicotinamide, are fundamental to cellular function as they are precursors for the synthesis of NAD and NADP, essential coenzymes in a vast array of metabolic reactions. nih.gov

The synthesis and degradation of these pyridine nucleotides are managed through the pyridine nucleotide cycle (PNC). cabidigitallibrary.org Research using isotopic labeling in various plants, including Coffea arabica, has shown that trigonelline is synthesized from nicotinic acid that is part of this cycle. researchgate.netwiley.com Specifically, nicotinic acid can be directed towards either NAD synthesis or conversion into conjugates like trigonelline or nicotinic acid N-glucoside. researchgate.netresearchgate.net

The formation of trigonelline is a significant metabolic fate for nicotinic acid in many plant species. researchgate.net Plants can be broadly categorized based on how they process excess nicotinic acid:

Trigonelline-forming plants: These plants, such as rice, alfalfa, and various legumes, primarily convert nicotinic acid to trigonelline. researchgate.net

Nicotinic acid N-glucoside forming plants: Species like tobacco tend to form this alternative conjugate. researchgate.net

Plants forming both conjugates: Some plants, such as Theobroma cacao (the source of cocoa), produce both trigonelline and nicotinic acid N-glucoside. researchgate.net

The study of trigonelline synthesis provides a window into the regulation of the pyridine nucleotide pool. The conversion of nicotinic acid to trigonelline is seen as a mechanism to maintain homeostasis by sequestering excess nicotinic acid, which could otherwise be toxic. encyclopedia.pub While trigonelline was once thought to be a final product, evidence shows it can be demethylated back to nicotinic acid, suggesting it acts as a mobilizable reserve. nih.gov This dynamic interplay highlights the sophisticated metabolic grid that plants use to manage essential pyridine compounds.

Furthermore, research into the enzymes involved, such as nicotinamidase, which converts nicotinamide to nicotinic acid, and nicotinate (B505614) N-methyltransferase, which synthesizes trigonelline, has been crucial in mapping out the plant-specific pathways of pyridine metabolism. oup.comscispace.com These studies have revealed that, unlike in animals, the conversion of nicotinamide to nicotinic acid is a key step in the salvage pathway in plants. scispace.com Therefore, this compound is not just a secondary metabolite but a key player in the central metabolic network of pyridine compounds in plants.

Structure

2D Structure

3D Structure

Properties

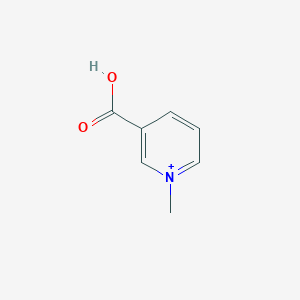

IUPAC Name |

1-methylpyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNNZCOKKKDOPX-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NO2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859465 | |

| Record name | 3-Carboxy-1-methylpyridin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7164-65-0 | |

| Record name | 3-Carboxy-1-methylpyridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7164-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthesis and Metabolic Pathways of N Methylnicotinic Acid Trigonelline

Precursor Identification and Biogenetic Origin from Nicotinic Acid

The biosynthesis of trigonelline (B31793) is intrinsically linked to nicotinic acid, which serves as its direct precursor. cabidigitallibrary.orgnih.gov In plants, nicotinic acid is derived from the degradation of pyridine (B92270) nucleotides. cabidigitallibrary.org Isotopic labeling and enzymatic studies have confirmed that exogenously supplied nicotinic acid is readily converted to trigonelline in a wide range of plants. cabidigitallibrary.org This conversion establishes a clear biogenetic relationship, positioning nicotinic acid as the foundational molecule for the synthesis of this particular pyridine alkaloid.

Integration with the Pyridine Nucleotide (NAD) Cycle

The formation of trigonelline is not an isolated event but is deeply integrated within the broader metabolic network of the pyridine nucleotide (NAD) cycle. cabidigitallibrary.orgnih.gov This cycle encompasses the synthesis and degradation of NAD, a crucial coenzyme in countless redox reactions. researchgate.net

De Novo Biosynthesis of Nicotinic Acid from Aspartate

In plants and most bacteria, the de novo synthesis of NAD begins with the amino acid L-aspartate. cabidigitallibrary.orgresearchgate.netimrpress.com Through a series of enzymatic reactions, L-aspartate is converted to quinolinic acid, a key intermediate. researchgate.netimrpress.com This pathway provides the fundamental building blocks for the pyridine ring of nicotinic acid.

Salvage Pathways of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Precursors

In addition to de novo synthesis, cells utilize salvage pathways to recycle preformed pyridine compounds. nmn.com These pathways are essential for maintaining adequate levels of NAD+. The primary precursors for these salvage pathways are nicotinic acid, nicotinamide, and nicotinamide riboside, collectively known as vitamin B3. tandfonline.com These compounds can be sourced from the diet or produced through the breakdown of cellular NAD+.

Key Metabolic Intermediates: Quinolinic Acid, Nicotinic Acid, Nicotinamide, Nicotinic Acid Mononucleotide (NaMN), Nicotinamide Mononucleotide (NMN)

The pyridine nucleotide cycle involves several key metabolic intermediates that are crucial for both NAD+ homeostasis and the biosynthesis of trigonelline.

Quinolinic Acid (QA): This dicarboxylic acid is a central intermediate in the de novo synthesis of NAD+ from tryptophan in some organisms and from aspartate in plants. researchgate.nettandfonline.comoup.com It is converted to Nicotinic Acid Mononucleotide (NaMN). tandfonline.comoup.com

Nicotinic Acid (NA): A direct precursor to trigonelline, nicotinic acid is produced from the degradation of NAD or can be salvaged from dietary sources. researchgate.netwiley.comjmp.ir It is converted to NaMN by the enzyme nicotinate (B505614) phosphoribosyltransferase. oup.comoup.com

Nicotinamide (Nam): Released during NAD-consuming enzymatic reactions, nicotinamide is a key component of the salvage pathway. nih.gov In many organisms, it is converted back to nicotinic acid by the enzyme nicotinamidase before re-entering the NAD+ synthesis pathway. oup.comoup.com

Nicotinic Acid Mononucleotide (NaMN): Formed from both quinolinic acid and nicotinic acid, NaMN is a pivotal intermediate that is subsequently adenylated to form nicotinic acid adenine dinucleotide (NaAD). researchgate.netimrpress.comwiley.com

Nicotinamide Mononucleotide (NMN): NMN is another critical precursor in the salvage pathway, primarily formed from nicotinamide by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.gov It is then converted to NAD+. nih.gov

The interplay between these intermediates ensures a continuous supply of NAD+ for cellular functions, with nicotinic acid being the branch point for the synthesis of trigonelline. researchgate.net

Methylation Reactions in N-Methylnicotinic Acid Biogenesis

The final step in the biosynthesis of trigonelline is a methylation reaction where a methyl group is added to the nitrogen atom of the nicotinic acid pyridine ring. wikipedia.orgnih.gov

S-Adenosyl-L-Methionine (SAM)-Dependent Methyltransferase Activity

This crucial methylation step is catalyzed by a specific enzyme known as S-adenosyl-L-methionine:nicotinate N-methyltransferase, also referred to as trigonelline synthase. jmp.irscielo.brcas.cz This enzyme utilizes S-Adenosyl-L-methionine (SAM) as the methyl donor. cas.czresearchgate.net The enzyme has been identified and characterized in various plants, including coffee and soybean. scielo.brcas.cz Studies on the purified enzyme from soybean leaves have revealed its specific activity and kinetic properties, confirming its dedicated role in trigonelline formation. cas.cz In coffee, two homologous genes encoding for trigonelline synthases (CTgS1 and CTgS2) have been identified and shown to catalyze the conversion of nicotinate to trigonelline.

Enzymatic Conversion via Nicotinate N-Methyltransferase (Trigonelline Synthase)

The biosynthesis of this compound, commonly known as trigonelline, is a direct enzymatic process involving the methylation of nicotinic acid (niacin). This reaction is catalyzed by the enzyme S-adenosyl-L-methionine (SAM):nicotinate N-methyltransferase, also referred to as trigonelline synthase (EC 2.1.1.7). scielo.brencyclopedia.pub The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor to methylate the nitrogen atom of the pyridine ring in nicotinic acid, resulting in the formation of trigonelline. encyclopedia.pub

This enzymatic activity was first identified in crude extracts from peas (Pisum sativum). scielo.brnih.gov Since then, the enzyme has been purified and characterized from various plant sources, including cultured cells of Glycine max (soybean) and Lemna paucicostata. scielo.br The enzyme demonstrates a high specificity for nicotinic acid as its substrate, showing little to no activity with nicotinamide. nih.gov

More recently, the genes encoding trigonelline synthase have been isolated and characterized from Coffea arabica (coffee). encyclopedia.pubnih.gov Researchers identified two homologous genes, termed CTgS1 and CTgS2, which are highly similar to caffeine (B1668208) synthase genes. nih.govnih.gov When expressed in Escherichia coli, the recombinant enzymes confirmed their function, catalyzing the conversion of nicotinic acid to trigonelline. nih.govsigmaaldrich.com These coffee trigonelline synthases exhibit an optimal pH of around 7.5. nih.govsigmaaldrich.com The Km values for nicotinic acid were found to be 121 µM for CTgS1 and 184 µM for CTgS2, while the Km values for the co-substrate SAM were 68 µM and 120 µM, respectively. sigmaaldrich.com

Diversification of Nicotinic Acid Conjugates

In plants, nicotinic acid that is not immediately used for the synthesis of Nicotinamide Adenine Dinucleotide (NAD) is typically converted into storage or detoxification conjugates. nih.govresearchgate.net The two primary conjugates formed are this compound (trigonelline) and nicotinic acid N-glucoside. nih.govcabidigitallibrary.org

The formation of either trigonelline or nicotinic acid N-glucoside represents a key branching point in the metabolic fate of excess nicotinic acid in plants. nih.govresearchgate.net The conversion to these conjugates is widely considered a detoxification mechanism, as high concentrations of free nicotinic acid can be detrimental to plant cells. znaturforsch.comnih.gov For most plant species, the production of these two conjugates is mutually exclusive; a given plant will typically produce one or the other, but not both in significant quantities. nih.gov However, some exceptions where both compounds are produced have been identified, such as in Cycas revoluta, Theobroma cacao, and Chrysanthemum coronarium. nih.govscielo.brscispace.com

The distribution of these two nicotinic acid conjugates varies significantly across the plant kingdom. nih.govcabidigitallibrary.org The formation of nicotinic acid N-glucoside is predominantly found in ferns and certain orders of angiosperms. nih.govcabidigitallibrary.org For example, studies on various fern species, including Asplenium antiquum and Lygodium japonicum, have shown that they produce large amounts of nicotinic acid N-glucoside, with very little trigonelline formation. nih.gov Similarly, tea plants (Camellia sinensis) convert excess nicotinic acid into the N-glucoside form. scielo.brnih.gov

In contrast, the synthesis of trigonelline is widespread among many other plant groups, including various crops and model organisms. nih.govcabidigitallibrary.org It is notably accumulated in the seeds of many leguminous plants (Fabaceae) and in coffee (Coffea sp.). researchgate.netcolab.ws A survey of 23 wild plant species confirmed this division: plants like Ginkgo biloba, Pinus luchuensis, various Kalanchoe species, and legumes such as Leucaena leucocephala and Vigna marina were found to produce trigonelline. nih.gov

Below is an interactive data table summarizing the primary nicotinic acid conjugate formed in various plant species.

Formation of this compound (Trigonelline) versus Nicotinic Acid N-Glucoside

Catabolism and Turnover of this compound

While once considered a metabolically inert end-product, research has shown that trigonelline can be catabolized and serves as a storage form of nicotinic acid. nih.gov

The nicotinic acid regenerated from the demethylation of trigonelline is a vital precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) via the pyridine nucleotide salvage pathway. scielo.brscielo.br By providing a source of nicotinic acid, the stored trigonelline directly contributes to the plant's pool of essential coenzymes. scielo.brresearchgate.net This role is especially critical during germination, when the growing seedling has a high demand for NAD for metabolic activity and growth, but before it can produce sufficient quantities through de novo synthesis. scielo.brresearchgate.net Therefore, trigonelline acts as a reservoir of nicotinic acid, ensuring its availability for NAD synthesis when needed. scielo.brscielo.br

Enzymology and Molecular Genetics of N Methylnicotinic Acid Metabolism

Characterization of Nicotinate (B505614) N-Methyltransferase (EC 2.1.1.7)

Nicotinate N-methyltransferase (EC 2.1.1.7) is the enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of nicotinic acid, resulting in the formation of N-methylnicotinic acid (trigonelline) and S-adenosyl-L-homocysteine. nih.govwikipedia.org This enzyme plays a crucial role in the metabolism of nicotinic acid in various organisms, particularly in plants where trigonelline (B31793) can accumulate. nih.gov

Enzyme Activity and Substrate Kinetics (e.g., Km Values for Nicotinate and SAM)

The catalytic efficiency and substrate affinity of nicotinate N-methyltransferase have been investigated through kinetic studies. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key parameter in these analyses. libretexts.orgucl.ac.uk A lower Km value generally indicates a higher affinity of the enzyme for its substrate. libretexts.org

Studies on the enzyme purified from different plant sources have revealed varying Km values for its substrates, nicotinic acid and S-adenosyl-L-methionine (SAM). For instance, the nicotinate N-methyltransferase from soybean (Glycine max) cell suspension cultures exhibited apparent Km values of 78 µM for nicotinic acid and 55 µM for SAM. nih.govresearchgate.net In another study using soybean leaves, the Km values were determined to be 12.5 µM for nicotinic acid and 31 µM for SAM. researchgate.net These differences may be attributed to the different tissues used for enzyme purification and the specific experimental conditions. S-adenosyl-L-homocysteine, a product of the reaction, acts as a competitive inhibitor. nih.gov

Table 1: Km Values for Nicotinate N-Methyltransferase Substrates

| Plant Source | Substrate | Km Value (µM) | Reference |

| Glycine max (cell suspension cultures) | Nicotinic Acid | 78 | nih.govresearchgate.net |

| Glycine max (cell suspension cultures) | S-Adenosyl-L-methionine (SAM) | 55 | nih.govresearchgate.net |

| Glycine max (leaves) | Nicotinic Acid | 12.5 | researchgate.net |

| Glycine max (leaves) | S-Adenosyl-L-methionine (SAM) | 31 | researchgate.net |

Purification and Biochemical Properties of Plant Nicotinate N-Methyltransferases

Nicotinate N-methyltransferase has been purified from various plant sources to characterize its biochemical properties. The purification process typically involves multiple steps, including ammonium (B1175870) sulfate (B86663) precipitation, gel filtration, and various forms of chromatography. nih.govresearchgate.net

From soybean (Glycine max) cell suspension cultures, the enzyme was purified nearly 100-fold. nih.gov A more extensive 2650-fold purification with a 4% recovery was achieved from soybean leaves using a procedure that included DEAE-Sepharose, adenosine-agarose affinity, and hydroxyapatite (B223615) chromatography. researchgate.net

The purified enzyme from soybean exhibits specific biochemical characteristics. It has an optimal pH of around 8.0 and a temperature optimum between 35 and 40°C. nih.gov Another study on the enzyme from soybean leaves reported a slightly lower optimal pH of 6.5 and a temperature optimum of 40-45°C. researchgate.net The native molecular mass of the enzyme from cell cultures was estimated to be approximately 90 kDa, while the enzyme from leaves was estimated at about 85 kDa. nih.govresearchgate.net The enzyme from leaves was suggested to be a dimer composed of two 41.5 kDa subunits. researchgate.net The enzyme shows remarkable specificity for nicotinic acid, with no other pyridine (B92270) derivatives acting as effective methyl group acceptors. nih.gov

Table 2: Biochemical Properties of Plant Nicotinate N-Methyltransferases

| Property | Glycine max (cell suspension cultures) | Glycine max (leaves) | Reference |

| Purification Fold | ~100 | 2650 | nih.govresearchgate.net |

| Optimal pH | 8.0 | 6.5 | nih.govresearchgate.net |

| Optimal Temperature | 35-40°C | 40-45°C | nih.govresearchgate.net |

| Native Molecular Mass | ~90 kDa | ~85 kDa | nih.govresearchgate.net |

| Subunit Composition | Not determined | Dimer of ~41.5 kDa subunits | researchgate.net |

Gene Identification and Expression Analysis

The identification and characterization of the genes encoding nicotinate N-methyltransferase are crucial for a deeper understanding of this compound metabolism at the molecular level.

Efforts in Cloning Genes Encoding this compound Synthase

Despite the successful purification and biochemical characterization of the nicotinate N-methyltransferase protein from several plant species, the cloning of the corresponding gene, often referred to as trigonelline synthase, has proven challenging for a long time. nih.govscielo.brscielo.br For many years, no gene encoding this enzyme had been cloned from any organism. scielo.brscielo.br

Early research focused on the enzyme itself, with studies on its activity in extracts from various plants like pea and coffee. researchgate.netscielo.br However, these efforts did not lead to the isolation of the gene. scielo.br In coffee, for instance, while trigonelline synthase activity was detected, the gene remained un-cloned. scielo.brresearchgate.netresearchgate.net

A significant breakthrough came with the functional identification of a novel methyltransferase (At3g53140; NANMT) in Arabidopsis thaliana that is primarily responsible for the formation of N-methylnicotinate. nih.govfrontiersin.org This discovery was not straightforward, as previous screenings of known methyltransferase families, such as the SABATH family, in Arabidopsis did not reveal any nicotinate N-methyltransferase activity. nih.gov This suggested that a different type of methyltransferase was responsible for trigonelline production in this model plant, pointing towards convergent evolution in plant specialized metabolism. nih.gov It is important to distinguish this compound synthase from nicotianamine (B15646) synthase (NAS), which is involved in the synthesis of nicotianamine from S-adenosyl-L-methionine and plays a role in metal acquisition in graminaceous plants. nih.govnih.gov

Phylogenetic Relationships and Evolutionary Origins of this compound Methyltransferases

Phylogenetic analysis of the identified nicotinate N-methyltransferase (NANMT) in Arabidopsis has provided insights into its evolutionary origins. The analysis suggests that the N-methylation activity for nicotinic acid likely arose from the duplication and subsequent subfunctionalization of an ancestral caffeic acid O-methyltransferase (COMT) gene during the evolution of land plants. nih.govresearchgate.net

Interestingly, COMT enzymes, which are involved in lignin (B12514952) biosynthesis, also exhibit weak NANMT activity. nih.gov Phylogenetic trees show a clear separation between NANMT-like proteins and COMT-like proteins in seed plants. nih.gov Homologs of NANMT and COMT with lower sequence identity are found in basal land plants, while no close homologs have been identified in green algae, suggesting that this detoxification pathway may have been important for the adaptation of plants to land. nih.gov This evolutionary path is distinct from other methyltransferases, such as DNA methyltransferases, which have their own complex evolutionary histories. nih.gov

Functional Validation of Gene Candidates in Model Organisms (e.g., Arabidopsis thaliana)

The functional validation of gene candidates is a critical step in confirming their role in a specific metabolic pathway. In the case of nicotinate N-methyltransferase, the gene At3g53140 in Arabidopsis thaliana was functionally validated through several experimental approaches. nih.govfrontiersin.org

Overexpression of this gene in Arabidopsis seedlings led to lower levels of nicotinic acid when the plants were treated with it, indicating that the enzyme was actively converting the nicotinic acid into its N-methylated form. nih.gov Conversely, knockout mutants of this gene would be expected to show reduced ability to produce trigonelline. This type of functional validation, often involving the creation of transgenic organisms with altered gene expression, is a common strategy in molecular biology. nih.govmdpi.com

The expression of the identified NANMT gene (At3g53140) was found to be highest in the inflorescence tissues of Arabidopsis, which correlates with the observed accumulation of this compound in these tissues. nih.gov This correlation between gene expression and metabolite accumulation provides further evidence for the gene's function. nih.gov Such expression analysis is a powerful tool for linking genes to their functions in vivo. mdpi.com The successful functional validation of At3g53140 as a nicotinate N-methyltransferase has significantly advanced our understanding of this compound biosynthesis in plants. nih.govfrontiersin.org

Associated Enzyme Activities in this compound Pathways

The formation of this compound relies on the availability of its direct precursor, nicotinic acid. The production and recycling of nicotinic acid are governed by several key enzymes that are part of the de novo and salvage pathways of NAD biosynthesis.

Quinolinate Phosphoribosyltransferase (QAPRTase) is a crucial enzyme in the de novo synthesis pathway of pyridine nucleotides. plos.org It catalyzes the conversion of quinolinic acid (QA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN), releasing pyrophosphate (PPi) and carbon dioxide in the process. plos.org This reaction is a foundational step that provides the initial building block for both NAD and, subsequently, this compound synthesis.

In plants like the mungbean (Phaseolus aureus), QAPRTase activity has been detected in both the cotyledons and embryonic axes during germination. oup.comoup.comnih.gov Studies comparing various precursors have shown that while quinolinic acid serves as a precursor for both pyridine nucleotide and trigonelline synthesis, it is part of a pathway that ultimately feeds the pool of nicotinic acid available for methylation. oup.comoup.com The enzyme's activity ensures a steady supply of NaMN from the de novo pathway, which can then be converted to nicotinic acid and directed towards trigonelline formation, especially when nicotinic acid levels exceed the requirements for NAD synthesis. oup.comjmp.ir

Research on QAPRTase from Mycobacterium tuberculosis has provided detailed biochemical characterization, although its primary role is discussed in the context of NAD biosynthesis. plos.org This research highlights the enzyme's requirement for divalent metal ions, with Mg²⁺ being the most effective for its activity. plos.org

Table 1: Research Findings on Quinolinate Phosphoribosyltransferase (QAPRTase)

| Organism/Tissue | Finding | Reference |

| Mungbean (Phaseolus aureus) | Enzyme activity detected in cotyledons and embryonic axes during germination. | oup.comoup.comnih.gov |

| Mungbean (Phaseolus aureus) | Quinolinic acid serves as a precursor for both trigonelline and pyridine nucleotide synthesis. | oup.com |

| Mycobacterium tuberculosis | The enzyme requires bivalent metal ions for activity, with optimal performance in the presence of Mg²⁺. | plos.org |

| Mycobacterium tuberculosis | Kinetic analysis revealed Kₘ values of 0.08 mM for quinolinic acid and 0.39 mM for PRPP. | plos.org |

Nicotinate Phosphoribosyltransferase (NaPRT) is a key enzyme in the Preiss-Handler salvage pathway, which recycles nicotinic acid (Na) into NaMN. nih.gov This reaction is vital for maintaining the cellular pool of NAD. The enzyme catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide. nih.gov In the context of this compound metabolism, NaPRT plays a direct role by utilizing available nicotinic acid, which is the immediate precursor for trigonelline.

Studies in plants have demonstrated the presence and importance of NaPRT activity. In mungbean seedlings, NaPRT activity was found in both cotyledons and embryonic axes. oup.comoup.com The enzyme's action allows the direct conversion of nicotinic acid into NaMN for NAD synthesis. oup.comoup.comnih.gov When nicotinic acid is abundant, it is preferentially used for pyridine nucleotide synthesis, and the excess is then converted to trigonelline. oup.com This indicates that NaPRT is part of a critical metabolic junction, channeling nicotinic acid towards either NAD or trigonelline synthesis depending on the cell's metabolic state. oup.comjmp.ir In humans, NaPRT activity is responsible for the effective conversion of nicotinic acid to increase NAD⁺ levels. nih.gov The human enzyme is activated by inorganic phosphate (B84403) and shows complex regulation by ATP, which can act as both a stimulator and an inhibitor. nih.gov

Table 2: Research Findings on Nicotinate Phosphoribosyltransferase (NaPRT)

| Organism/Tissue | Finding | Reference |

| Mungbean (Phaseolus aureus) | Enzyme activity is present in cotyledons and embryonic axes. | oup.comoup.comnih.gov |

| Mungbean (Phaseolus aureus) | ATP is required for enzyme activity. | oup.com |

| Human (recombinant) | Catalyzes the conversion of nicotinate to nicotinate mononucleotide as the first step of the Preiss-Handler pathway. | nih.gov |

| Human (recombinant) | Activated by inorganic phosphate and exhibits dual regulation by ATP. | nih.gov |

| Plants (general) | Part of the salvage pathway that synthesizes NAD from nicotinamide (B372718) and nicotinic acid. | scispace.com |

Nicotinamidase (EC 3.5.1.19) is an amidohydrolase that catalyzes the hydrolysis of nicotinamide to yield nicotinic acid and ammonia. nih.govacs.org This enzyme is central to the NAD⁺ salvage pathway in a wide range of organisms, including bacteria, yeast, and plants. nih.govacs.org In these organisms, NAD⁺ is broken down, releasing nicotinamide, which nicotinamidase then converts into nicotinic acid. This newly formed nicotinic acid can re-enter the Preiss-Handler pathway via the action of Nicotinate Phosphoribosyltransferase to regenerate the NAD⁺ pool. scispace.com

The function of nicotinamidase is particularly significant for the biosynthesis of this compound in plants. By providing a steady stream of nicotinic acid from nicotinamide catabolism, it ensures the availability of the substrate for trigonelline synthase. oup.comresearchgate.net Research on mungbean seedlings has confirmed the activity of nicotinamidase in both cotyledons and embryonic axes, highlighting its role in converting nicotinamide to nicotinic acid, which is then utilized for both NAD and trigonelline synthesis. oup.comoup.comnih.gov This pathway is essential in plants, which typically lack the nicotinamide phosphoribosyltransferase found in mammals, making nicotinamidase the key entry point for nicotinamide into the salvage pathway. scispace.com

Table 3: Research Findings on Nicotinamidase

| Organism/Tissue | Finding | Reference |

| Mungbean (Phaseolus aureus) | Enzyme activity detected in cotyledons and embryonic axes. | oup.comoup.comnih.gov |

| Mungbean (Phaseolus aureus) | Enables the conversion of nicotinamide to nicotinic acid for subsequent use in NAD and trigonelline synthesis. | oup.comoup.com |

| Plants (general) | A key enzyme in the salvage pathway for synthesizing NAD from nicotinamide. | scispace.com |

| Saccharomyces cerevisiae | Catalyzes the hydrolysis of nicotinamide to nicotinic acid and ammonia. | nih.govacs.org |

| Arabidopsis | The enzyme (NIC1) generates nicotinate from nicotinamide for the Preiss-Handler pathway. | frontiersin.org |

Occurrence and Distribution of N Methylnicotinic Acid Trigonelline in Biological Systems

Distribution Across Plant Species and Organs

Trigonelline (B31793) is widely distributed in the plant world, particularly within the subclass Dicotyledonae. nih.gov It is also found in some species of arthropods, marine life, and mammals. nih.gov While many plants can synthesize trigonelline, significant accumulation is observed in a more limited number of species. researchgate.netnih.gov

High Concentrations in Seeds of Legumes

Leguminous plants are well-known for accumulating high concentrations of trigonelline in their seeds. researchgate.netresearchgate.netcolab.ws This accumulation serves as a storage form of nicotinic acid, which can be utilized during germination. znaturforsch.com

Trigonella foenum-graecum (Fenugreek): Fenugreek seeds contain a significant amount of trigonelline, with concentrations reported to be between 0.2% and 0.38%. nih.gov It is considered one of the major alkaloids in these seeds. taylorandfrancis.comf1000research.comuobaghdad.edu.iq The concentration in dry seeds has been measured at approximately 29 μmol/g fresh weight. researchgate.net

Phaseolus aureus (Mung Bean): The seeds of the mung bean also accumulate a substantial amount of trigonelline. oup.comnih.govoup.com In dry seeds, about 240 nmol per pair of cotyledons has been observed. nih.govoup.com

Trifolium incarnatum (Crimson Clover): Seeds of crimson clover have been found to contain a remarkably high concentration of trigonelline, reaching up to 58 μmol/g fresh weight. researchgate.netscispace.com

Medicago sativa (Alfalfa): Alfalfa seeds also contain trigonelline. researchgate.netseedscollector.com Studies have shown that trigonelline is released from alfalfa seeds during germination. researchgate.net It is considered a significant component of the plant's chemical profile. pjmhsonline.com

The following table summarizes the trigonelline content in the seeds of these legume species:

Table 1: Trigonelline Content in Seeds of Various Legume Species| Species | Scientific Name | Reported Trigonelline Content |

|---|---|---|

| Fenugreek | Trigonella foenum-graecum | 0.2-0.38% nih.gov; ~29 µmol/g FW researchgate.net |

| Mung Bean | Phaseolus aureus | ~240 nmol/pair of cotyledons nih.govoup.com |

| Crimson Clover | Trifolium incarnatum | 58 µmol/g FW researchgate.netscispace.com |

| Alfalfa | Medicago sativa | Present in seeds and released during germination researchgate.net |

Accumulation in Coffea Species: Seeds, Leaves, Fruits, and Pericarp

Coffea species are another group of plants where high concentrations of trigonelline are found. researchgate.netresearchgate.netcolab.ws The alkaloid is present in various parts of the coffee plant, with its concentration varying depending on the organ and its developmental stage. mdpi.comrsc.org

Seeds (Coffee Beans): Green coffee beans contain significant amounts of trigonelline, with concentrations in Coffea arabica beans typically ranging from 0.8 to 2.9 g per 100 g dry weight, and in Coffea canephora from 0.5 to 3.1 g per 100 g dry weight. rsc.org The concentration of trigonelline in coffee seeds is approximately 2% of their dry weight. scielo.br Raw coffee beans have been found to contain high amounts of trigonelline. mdpi.com

Leaves: Trigonelline is also present in coffee leaves. mdpi.comscielo.br Its concentration tends to decrease as the leaves age. rsc.org For instance, leaves from the upper, middle, and lower parts of the plant have shown trigonelline contents of about 1.1%, 1.0%, and 0.8% (dry weight), respectively. rsc.org The youngest leaves contain the highest concentration of trigonelline. mdpi.com

Fruits and Pericarp: Trigonelline accumulates in the fruits of Coffea arabica as they grow, eventually concentrating in the seeds. scielo.brscielo.br High biosynthetic activity of trigonelline is found in the pericarp (the fruit wall) during the bean's dry matter accumulation stage, suggesting that it may be synthesized in the pericarp and then transported to the seeds. scielo.brscielo.br

The table below shows the distribution of trigonelline in different organs of Coffea species:

Table 2: Trigonelline Distribution in Coffea Species| Plant Organ | Reported Trigonelline Content/Activity |

|---|---|

| Seeds (Green Beans) | C. arabica: 0.8-2.9 g/100g DW rsc.org; C. canephora: 0.5-3.1 g/100g DW rsc.org |

| Leaves | Decreases with age; ~0.8-1.1% DW rsc.org |

| Fruits and Pericarp | High biosynthetic activity in young pericarp scielo.brscielo.br |

| Stems | Higher in younger parts (~2.5% DW) than older parts (~0.6% DW) rsc.org |

| Roots | Present, but in lower concentrations mdpi.com |

Trace Occurrence in Other Angiosperms and Ferns

While legumes and coffee plants are known for high trigonelline content, it is also found in trace amounts in a wide array of other angiosperms and some ferns. researchgate.netnih.gov However, in most of these plants, trigonelline does not accumulate to high concentrations. researchgate.netnih.gov The formation of nicotinic acid conjugates, such as trigonelline or nicotinic acid N-glucoside, varies among plant species, with most producing one or the other. nih.gov

Developmental and Spatial Regulation of N-Methylnicotinic Acid Content

The concentration of trigonelline within a plant is not static; it changes in response to developmental cues and varies between different tissues.

Changes During Seed Germination and Seedling Development

During the germination of seeds, the stored trigonelline undergoes significant changes.

In mung bean (Phaseolus aureus) seedlings, the high concentration of trigonelline in the cotyledons of dry seeds decreases after imbibition. nih.govoup.com This stored trigonelline is transported from the cotyledons to the growing embryonic axis. oup.comoup.com The trigonelline content in the embryonic axes increases as the seedling grows, reaching a peak around day 5. nih.govoup.com

Similarly, in coffee (Coffea arabica) seeds, trigonelline is utilized during the early stages of germination. researchgate.netthieme-connect.com It is converted to nicotinic acid, which is then used for the synthesis of NAD (nicotinamide adenine (B156593) dinucleotide), indicating that trigonelline acts as a reserve for NAD biosynthesis. scielo.brresearchgate.netthieme-connect.com

In soybean (Glycine max), the trigonelline content is significantly lower in mature seeds compared to developing seedlings. cas.cz

Variation in Content in Different Plant Tissues and Developmental Stages

The concentration of trigonelline varies considerably among different tissues and changes as the plant develops.

In coffee plants, the concentration of trigonelline is generally higher in younger tissues. researchgate.netresearchgate.net For example, the upper, younger parts of the stem have a higher concentration than the lower, older parts. rsc.orgresearchgate.net Similarly, the content in leaves decreases with age. rsc.orgresearchgate.net

In mung bean seedlings, the highest concentration of trigonelline is found in the apical 5 mm of the hypocotyl, which consists of young, developing cells. oup.com

In Leucaena leucocephala, the trigonelline content per organ increases with growth in leaves, flowers, pods, and seeds. researchgate.net

In Moringa oleifera, the highest trigonelline content was found in the pods, followed by the leaves, roots, stem, and flowers. scielo.br

The following table provides a summary of trigonelline content variation in different plant tissues and developmental stages:

Table 3: Variation of Trigonelline Content with Development and Tissue Type| Plant Species | Observation |

|---|---|

| Phaseolus aureus (Mung Bean) | Decreases in cotyledons and increases in embryonic axis during germination. nih.govoup.com Highest concentration in the apical region of the hypocotyl. oup.com |

| Coffea arabica (Coffee) | Higher in younger tissues (leaves, stems) than older ones. rsc.orgresearchgate.netresearchgate.net Utilized from seeds during germination. researchgate.netthieme-connect.com |

| Glycine max (Soybean) | Increases from mature seed to young seedling stage. cas.cz |

| Leucaena leucocephala | Content per organ increases with growth. researchgate.net |

| Moringa oleifera | Highest in pods, followed by leaves, roots, stem, and flowers. scielo.br |

Involvement in Microbial Metabolism and Host-Microbiome Interactions

The interplay between the host and its gut microbiome results in a complex array of metabolites, with this compound being a notable product of this symbiotic relationship. This co-metabolism has significant implications for host physiology and can serve as an indicator of metabolic health.

Microbial-Mammalian Co-Metabolites Involving this compound

This compound is a product of the co-metabolism between mammals and their gut microbiota. nih.gov While it can be obtained from dietary sources such as coffee and legumes, it is also synthesized by the gut microbiota. elifesciences.orgnih.gov This synthesis is part of the broader metabolism of niacin (vitamin B3). elifesciences.org

The gut microbiome can influence the levels of this compound and other related metabolites. For instance, studies have shown that alterations in the gut microbiota can lead to changes in the urinary excretion of this compound. jnmjournal.org This highlights the bidirectional relationship where the host's diet and metabolic state influence the gut microbiome's composition and activity, which in turn affects the production of metabolites like this compound.

Other microbial-mammalian co-metabolites that are often studied alongside this compound include hippurate, phenylacetylglutamine (B1677654) (PAG), and 4-cresyl sulfate (B86663) (4-CS). jnmjournal.orgnih.gov The levels of these metabolites can provide insights into the functional state of the gut microbiome, particularly concerning protein and amino acid metabolism. nih.gov For example, increased excretion of PAG and 4-CS can indicate a shift in the gut microbiome's activity towards protein breakdown. nih.gov

Excretion as a Biomarker of Metabolic Status in Research Models

The urinary excretion of this compound has been identified as a potential biomarker for various aspects of metabolic health and disease. Metabolomic studies have consistently shown associations between the levels of this compound in urine and different physiological and pathological states.

In studies of undernourished children, the excretion of this compound was found to be positively correlated with weight-for-age (WAZ) and weight-for-height (WHZ) scores, suggesting a link to nutritional status and catch-up growth. nih.gov Furthermore, in European children, higher urinary levels of this compound, along with hippurate and urea, were associated with better adherence to a Mediterranean diet and lower consumption of ultra-processed foods. elifesciences.org These findings suggest that this compound can serve as a biomarker of diet quality. elifesciences.org

Altered levels of this compound have also been observed in several disease states. For example, abnormal levels have been reported in children with Autism Spectrum Disorder (ASD). jnmjournal.org Reduced excretion of trigonelline has been noted in patients with certain types of cancer, including renal cell carcinoma, which may indicate disturbances in nicotinate (B505614) and nicotinamide (B372718) metabolism. clinicsearchonline.orgbiomedgrid.com In the context of aging, urinary this compound has been found to be directly associated with age in some populations. nih.gov

The measurement of this compound and its related metabolites, such as N-methylnicotinamide, is considered a reliable way to assess niacin status. nih.govnutritionalassessment.org For instance, urinary N-methylpyridinium (NMP) and trigonelline are considered candidate dietary biomarkers for coffee consumption. cafeesaude.comnih.gov

Interactive Data Table: this compound as a Metabolic Biomarker

| Research Area | Model/Population | Finding | Associated Metabolites |

| Nutritional Status | Undernourished Brazilian children | Positively correlated with WAZ and WHZ | Hippurate, Alanine |

| Diet Quality | European children | Higher levels with better diet quality | Hippurate, Urea, Sucrose |

| Neurological Conditions | Children with ASD | Abnormal urinary levels observed | Hippurate |

| Cancer | Renal Cell Carcinoma patients | Reduced excretion reported | Hippuric acid, Pyruvic acid |

| Aging | Taiwanese and American populations | Positively associated with age | N-methylnicotinamide, 4-cresyl sulfate |

| Coffee Consumption | Human intervention study | Urinary excretion indicates intake | N-methylpyridinium |

This table summarizes key research findings where the excretion of this compound has been used as a biomarker to assess metabolic status in different research models and populations. nih.govelifesciences.orgjnmjournal.orgnih.govclinicsearchonline.orgcafeesaude.com

Physiological and Biochemical Roles of N Methylnicotinic Acid Trigonelline in Organisms

Roles in Plant Physiology and Biochemistry

Trigonelline (B31793) is a significant secondary metabolite in many plant species, particularly abundant in legumes and coffee. jmp.ircabidigitallibrary.org It is deeply integrated into the plant's metabolic network, fulfilling several critical physiological and biochemical functions.

Mechanism of Nicotinic Acid Detoxification

One of the primary roles of trigonelline synthesis in plants is the detoxification of excess nicotinic acid. oup.comnih.gov While nicotinic acid is an essential precursor for the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD), a vital coenzyme in cellular redox reactions, high concentrations can be toxic to plant cells, inhibiting growth, particularly of the roots. nih.govoup.com

The conversion of nicotinic acid to trigonelline is catalyzed by the enzyme nicotinate (B505614) N-methyltransferase (NaNMT). nih.govnih.gov This process of N-methylation effectively sequesters excess nicotinic acid, rendering it into a non-toxic, stable form. nih.gov Studies have shown that in the presence of high levels of nicotinic acid, plants upregulate the synthesis of trigonelline, and this detoxification mechanism is considered a conserved pathway in land plants. nih.govnih.gov This detoxification role is crucial for maintaining cellular homeostasis and allowing the indispensable Preiss-Handler pathway for NAD synthesis to function without the detrimental effects of nicotinic acid accumulation. nih.gov

Function as a Mobilizable Storage Form for NAD Biosynthesis

Trigonelline also serves as a mobilizable storage reservoir of nicotinic acid for future NAD synthesis. jmp.irresearchgate.net This is particularly evident during seed germination and early seedling development. jmp.irscielo.br In seeds, especially those of coffee and various legumes, trigonelline accumulates in high concentrations. jmp.ircabidigitallibrary.org

During germination, trigonelline can be demethylated back to nicotinic acid by the enzyme trigonelline demethylase. researchgate.net This released nicotinic acid can then enter the salvage pathway for NAD biosynthesis, providing the necessary coenzymes for the high metabolic activity required for growth. jmp.irresearchgate.net While the demethylation process can be slow, this function highlights trigonelline's role in ensuring a ready supply of NAD precursors during critical developmental stages. nih.gov

Table 1: Changes in Trigonelline and Related Compounds During Mungbean Germination

| Days after Imbibition | Trigonelline Content in Cotyledons (nmol/pair) | Trigonelline Content in Embryonic Axes (nmol/axis) |

| 0 | ~240 | 0 |

| 2 | Decreasing | Increasing |

| 5 | Significantly Decreased | ~380 (Peak) |

| Data sourced from studies on mungbean (Phaseolus aureus) seedlings, illustrating the mobilization of trigonelline from storage tissues (cotyledons) to growing tissues (embryonic axes). oup.comnih.gov |

Contribution to Lignin (B12514952) Biosynthesis Pathways

Recent research has uncovered a connection between trigonelline metabolism and lignin biosynthesis. nih.gov Lignin is a complex polymer that provides structural support to plant cell walls and is crucial for water transport and defense against pathogens. nih.govfrontiersin.org

The enzyme caffeic acid O-methyltransferase (COMT), which plays a role in S-lignin biosynthesis, also exhibits weak activity in N-methylating nicotinic acid to form trigonelline. nih.gov Phylogenetic analyses suggest that the gene for nicotinate N-methyltransferase (NANMT) likely evolved from a duplication and subfunctionalization of an ancestral COMT gene. nih.gov This shared enzymatic link suggests a coordinated regulation between nicotinic acid detoxification and lignin formation, two essential processes for land plant survival and adaptation. nih.gov

Hypothesized Roles in Plant Hormone Regulation and Cell Cycle Control (Historical Perspectives)

Historically, trigonelline has been proposed to function as a plant hormone, particularly in regulating the cell cycle. oup.comresearchgate.net Early studies in pea seedlings suggested that trigonelline, transported from the cotyledons, could promote cell arrest in the G2 phase of the cell cycle in the root and shoot meristems. oup.comoup.com This led to the hypothesis that trigonelline acts as a hormonal signal controlling cell proliferation and differentiation during development. researchgate.net

Further research indicated that continuous exposure to trigonelline could alter DNA replication by affecting replicon ligation, leading to a longer cell cycle and impacting root elongation. researchgate.netresearchgate.net It has also been implicated in inducing leaf movements (nyctinasty) and acting as a signaling molecule in the establishment of nitrogen-fixing root nodules in legumes. jmp.irresearchgate.netmdpi.com While the primary roles are now considered to be detoxification and storage, these historical perspectives highlight the diverse and complex regulatory functions attributed to trigonelline in plant biology.

Effects on Seedling Growth and Development in Experimental Systems

In experimental settings, the effect of exogenously applied trigonelline on seedling growth is often neutral, in stark contrast to the inhibitory effects of its precursor, nicotinic acid. oup.comoup.com Studies on mungbean seedlings have shown that while nicotinic acid and nicotinamide significantly inhibit root growth, trigonelline has no such detrimental effect and may even slightly promote shoot growth. oup.comoup.com

However, in soybean seedlings under salt stress, changes in trigonelline concentrations have been observed, suggesting a role as a compatible solute to mitigate abiotic stress. cas.cz The accumulation of trigonelline in response to environmental stressors like salinity and drought points to its function in osmotic adjustment, helping to maintain cellular turgor and protect against damage. researchgate.netcas.cz

Table 2: Effect of Nicotinic Acid and its Derivatives on Mungbean Seedling Growth

| Compound (1 mM) | Effect on Root Growth | Effect on Shoot Growth |

| Nicotinic Acid | Severely Inhibited | No Significant Effect |

| Nicotinamide | Severely Inhibited | No Significant Effect |

| Trigonelline | No Effect | Promoted |

| This table summarizes findings from experiments on mungbean seedlings, highlighting the detoxification role of converting nicotinic acid to trigonelline. oup.comoup.com |

Biological Activities and Molecular Mechanisms in Research Models (Excluding Clinical Human Trials)

In various non-human research models, trigonelline has been shown to exert a range of biological activities by interacting with multiple molecular targets. nih.govresearchgate.net These studies, primarily in cell cultures and animal models, have begun to elucidate the mechanisms underlying its observed effects.

Trigonelline has been found to potentially target and modulate the activity of several key proteins, including:

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Studies in diabetic rat models suggest trigonelline can increase PPARγ expression, which is involved in regulating glucose and lipid metabolism and reducing inflammation. mdpi.comspandidos-publications.com

Glycogen Synthase Kinase (GSK): Molecular docking data indicate a potential binding interaction, suggesting a role in pathways regulated by GSK. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): Trigonelline has been observed to modulate the Nrf2 pathway, which is involved in the oxidative stress response. researchgate.net

Estrogen Receptor (ER): In MCF-7 cells, trigonelline has demonstrated phytoestrogenic activity, stimulating cell proliferation through a mechanism that appears to be distinct from direct competition with estradiol (B170435) for the receptor. nih.gov

Mechanistically, trigonelline has been shown to influence several cellular signaling pathways. In a mouse model of allergic asthma, trigonelline suppressed the activation of mast cells and reduced allergic inflammation by inhibiting the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.org In models of diabetic kidney disease, it has been shown to reduce oxidative stress, inflammation, and apoptosis by activating the AMPK signaling pathway and inhibiting the Wnt/β-catenin pathway. mdpi.com

Table 3: Selected Biological Activities and Molecular Mechanisms of Trigonelline in Research Models

| Research Model | Observed Biological Activity | Potential Molecular Mechanism(s) |

| Diabetic Rat Model | Reduced diabetic nephropathy and insulin (B600854) resistance | Increased PPARγ expression, suppression of TNF-α and leptin. mdpi.comspandidos-publications.com |

| Mouse Model of Allergic Asthma | Anti-allergic and anti-inflammatory effects | Suppression of NF-κB and MAPK signaling pathways. frontiersin.org |

| Human Skin Fibroblasts | Protection against UV-B induced photodamage | Reduction of oxidative stress, restoration of Ca2+ homeostasis. mdpi.com |

| MCF-7 Breast Cancer Cells | Phytoestrogenic activity | Activation of the estrogen receptor (ER) pathway. nih.gov |

| Young Adult Mouse Colonocytes | Induction of apoptosis | Reduction of c-Myc expression, increased caspase-3 activity. nih.gov |

These findings from preclinical research models underscore the potential of trigonelline to modulate fundamental cellular processes related to metabolism, inflammation, and cell signaling.

Neuroprotective Effects in Animal Models

Trigonelline has demonstrated significant neuroprotective properties in various animal models of neurological damage and disease. Studies have shown its potential to mitigate neuronal injury and improve behavioral outcomes.

In a mouse model of ischemic stroke, trigonelline administration was found to reduce cerebral infarct size and improve motor and neurological deficit scores. researchgate.net The protective mechanism appears to involve the inhibition of myeloperoxidase, an enzyme implicated in neuroinflammation following stroke. researchgate.net Furthermore, trigonelline has been observed to protect hippocampal neurons from oxygen-glucose deprivation/reperfusion-induced injury, suggesting a role in protecting the brain from ischemic damage. nih.gov

In a kainic acid-induced epilepsy model in rats, trigonelline treatment led to significant behavioral improvements, including reduced anxiety and ameliorated memory impairment. nih.govljmu.ac.uk Mechanistically, trigonelline was found to lower intrasynaptosomal calcium levels and lactate (B86563) dehydrogenase (LDH) activity, indicating a reduction in cytotoxicity and neuronal injury within the hippocampus. nih.govljmu.ac.uk It also demonstrated the ability to inhibit the production of reactive oxygen species (ROS) and regulate inflammatory cytokines. nih.govljmu.ac.uk

Additionally, research on restraint stress-induced behavioral alterations in mice showed that trigonelline could dose-dependently inhibit increased levels of myeloperoxidase (MPO) and thiobarbituric acid reactive substances (TBARS), while increasing the levels of protective antioxidant enzymes like glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT). japsonline.com These findings highlight trigonelline's capacity to exert neuroprotective effects by modulating oxidative stress and neuroinflammation. japsonline.com

Table 1: Summary of Neuroprotective Effects of Trigonelline in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Ischemic Stroke (Rats) | Reduced cerebral infarct size, improved motor and neurodeficit scores, inhibited myeloperoxidase. | researchgate.net |

| Kainic Acid-Induced Epilepsy (Rats) | Reduced anxiety, ameliorated memory impairment, lowered intrasynaptosomal calcium and LDH activity, reduced inflammatory cytokines and oxidative stress. | nih.govljmu.ac.uk |

| Restraint Stress (Mice) | Inhibited MPO and TBARS, increased GSH, SOD, and CAT levels, demonstrating antioxidant and anti-inflammatory effects. | japsonline.com |

| Oxygen-Glucose Deprivation/Reperfusion (Hippocampal Neurons) | Reduced inflammatory responses (TNF-α, IL-1β, IL-6). | doi.org |

Anti-inflammatory Activities in Animal Models

Trigonelline exhibits potent anti-inflammatory effects across various animal models, primarily by modulating key inflammatory pathways and reducing the production of pro-inflammatory molecules.

In a rat model of lipopolysaccharide (LPS)-induced learning and memory impairment, trigonelline treatment suppressed hippocampal inflammation. nih.gov It achieved this by depressing the levels of nuclear factor-kappaB (NF-κB), toll-like receptor 4 (TLR4), and tumor necrosis factor-alpha (TNF-α). nih.gov This anti-inflammatory action was coupled with a reduction in oxidative stress, contributing to improved cognitive function. nih.gov

Similarly, in a mouse model of accelerated aging, trigonelline was found to suppress neuroinflammation by negatively regulating the signaling factor Traf6-mediated activation of the transcription factor NF-κB. sci.newssciencedaily.com This led to a significant decrease in the levels of inflammatory cytokines TNF-α and Interleukin-6 (IL-6) in the hippocampus. sci.newssciencedaily.comnad.com

Further evidence of its anti-inflammatory properties comes from studies on allergic reactions. Trigonelline has been shown to suppress mast cell activation and degranulation, key events in allergic inflammation. nih.govresearchgate.net In a mouse model of ovalbumin (OVA)-induced allergic asthma, trigonelline alleviated pathological damage in lung tissue and reduced the levels of serum immunoglobulin E (IgE) and T helper 2 (Th2) cytokines. nih.gov The mechanism appears to involve the suppression of NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

In a rat model of indomethacin-induced gastric ulcers, pretreatment with trigonelline inhibited lesion formation by reducing the levels of pro-inflammatory molecules such as leukotriene B4, IL-6, IL-1β, and TNF-α. mdpi.com

Table 2: Anti-inflammatory Mechanisms of Trigonelline in Animal Models

| Animal Model | Key Mechanisms and Findings | Reference |

|---|---|---|

| LPS-Induced Cognitive Impairment (Rats) | Suppressed hippocampal NF-κB, TLR4, and TNF-α. | nih.gov |

| Accelerated Aging (Mice) | Negatively regulated Traf6-mediated NF-κB activation; decreased TNF-α and IL-6 in the hippocampus. | sci.newssciencedaily.comnad.com |

| Allergic Asthma (Mice) | Suppressed NF-κB and MAPK signaling; reduced serum IgE and Th2 cytokines. | nih.gov |

| Gastric Ulcer (Rats) | Reduced levels of leukotriene B4, IL-6, IL-1β, and TNF-α. | mdpi.com |

Impact on Cognitive Function and Spatial Learning in Murine Studies

Multiple studies utilizing murine models have demonstrated the positive impact of trigonelline on cognitive function, particularly spatial learning and memory.

In a study using a senescence-accelerated mouse prone 8 (SAMP8) model, oral administration of trigonelline for 30 days resulted in a significant improvement in spatial learning and memory performance as assessed by the Morris water maze test. sci.newssciencedaily.compharmacytimes.com Whole-genome transcriptomic analysis of the hippocampus from these mice revealed that trigonelline modulated signaling pathways related to nervous system development, mitochondrial function, ATP synthesis, and neurotransmitter release. sci.newssciencedaily.com

Further investigation in this model showed that trigonelline treatment significantly increased the levels of key neurotransmitters, including dopamine, noradrenaline, and serotonin, in the hippocampus. sci.newsnad.comnih.gov This restoration of neurotransmitter levels, combined with its anti-inflammatory effects, is believed to be a key mechanism behind its cognitive-enhancing properties. sci.newssciencedaily.comnad.com

In another study involving rats with lipopolysaccharide-induced learning and memory impairment, trigonelline-treated animals showed improved spatial recognition memory in the Y-maze and better retention and recall in the passive avoidance paradigm. nih.gov These cognitive improvements were associated with a reduction in hippocampal acetylcholinesterase (AChE) activity. nih.gov

Table 3: Effects of Trigonelline on Cognitive Function in Murine Models

| Murine Model | Cognitive Test | Key Findings | Reference |

|---|---|---|---|

| Senescence-Accelerated Mouse Prone 8 (SAMP8) | Morris Water Maze | Significant improvement in spatial learning and memory. | sci.newssciencedaily.compharmacytimes.com |

| Senescence-Accelerated Mouse Prone 8 (SAMP8) | Biochemical Analysis | Increased hippocampal levels of dopamine, noradrenaline, and serotonin. | sci.newsnad.comnih.gov |

| LPS-Induced Cognitive Impairment (Rats) | Y-Maze, Passive Avoidance | Improved spatial recognition memory, retention, and recall; reduced acetylcholinesterase activity. | nih.gov |

Involvement in Energy Expenditure Regulation via Nicotinamide N-Methyltransferase (NNMT) Pathways

Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide. grantome.com This process influences the levels of S-adenosylmethionine (SAM), the universal methyl donor, and nicotinamide adenine dinucleotide (NAD+), a vital cofactor in energy metabolism. grantome.comnih.gov

Research has indicated that NNMT is a regulator of energy expenditure and adiposity. grantome.com Elevated levels of NNMT have been observed in the adipose tissue and liver of obese individuals. grantome.com Knocking down NNMT in these tissues has been shown to increase energy expenditure, prevent diet-induced obesity, and improve insulin sensitivity in animal models. grantome.com

Trigonelline, as N-methylnicotinic acid, is structurally related to the product of the NNMT reaction, N1-methylnicotinamide (MNAM). While direct studies on trigonelline's role as a modulator of NNMT and energy expenditure are emerging, the pathway itself is a significant area of metabolic research. The inhibition of NNMT activity, for instance by its product MNAM, can lead to increased oxygen consumption in adipocytes. nih.gov The regulation of NNMT activity and the subsequent impact on SAM and NAD+ levels are key to its effects on energy metabolism. grantome.comnih.gov

Antimicrobial and Anti-cancer Research Avenues in Preclinical Studies

Preclinical research has highlighted the potential of trigonelline in the fields of antimicrobial and anti-cancer therapy.

In the realm of cancer research, trigonelline has been investigated for its ability to inhibit tumor growth and enhance the efficacy of chemotherapy. nih.gov Studies have shown that trigonelline can inhibit the proliferation of certain cancer cells and suppress tumor growth in animal models. nih.gov For example, in pancreatic cancer cell lines, trigonelline was found to inhibit the activity of Nrf2, a transcription factor involved in chemoresistance, leading to increased sensitivity to the chemotherapeutic agent etoposide. nih.gov

In bladder cancer research, trigonelline has been identified as a potential therapeutic agent that can target cancer stem cells and the tumor microenvironment. medsci.org It has been shown to inhibit bladder cancer cell proliferation, colony formation, and tumorspheroid growth, while enhancing the effectiveness of cisplatin (B142131). medsci.org

Regarding its antimicrobial properties, several studies have reported on trigonelline's activity against various microorganisms. It has been noted for its potential antibacterial effects against enterobacteria. tandfonline.com This suggests that trigonelline could be explored further for its potential as an antimicrobial agent.

Table 4: Preclinical Antimicrobial and Anti-cancer Research on Trigonelline

| Research Area | Key Findings in Preclinical Studies | Reference |

|---|---|---|

| Anti-cancer | ||

| Pancreatic Cancer | Inhibited Nrf2 activity, increasing sensitivity to etoposide. | nih.gov |

| Bladder Cancer | Inhibited cell proliferation and enhanced cisplatin efficacy by targeting cancer stem cells and the tumor microenvironment. | medsci.org |

| General | Inhibits tumor growth and metastasis, reduces toxicity of chemotherapeutic agents, and can reverse drug resistance. | nih.gov |

| Antimicrobial | ||

| Antibacterial | Demonstrated activity against enterobacteria. | tandfonline.com |

Advanced Analytical Methodologies for N Methylnicotinic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of N-methylnicotinic acid and its related compounds. This section explores the primary chromatographic methods utilized, each offering distinct advantages in terms of sensitivity, selectivity, and efficiency.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of water-soluble vitamins and their metabolites, including this compound. nih.gov The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase that is forced through a column under high pressure. biomedpharmajournal.org

For the detection of this compound and related compounds, Ultraviolet (UV) detection is a common approach. nih.gov Many organic molecules, including nicotinic acid derivatives, absorb UV radiation. chromatographyonline.com A UV detector measures the absorbance of the eluent from the HPLC column at a specific wavelength. chromatographyonline.com The choice of wavelength is critical for achieving maximum sensitivity and is typically set at the absorbance maximum of the analyte. chromatographyonline.com For instance, in the analysis of nicotinic acid and its derivatives, detection is often performed at wavelengths around 250 nm or 270 nm. sielc.comrjptonline.org The simplicity and robustness of HPLC-UV make it a valuable tool for routine analysis.

Fluorescence detection offers a significant advantage in terms of sensitivity and selectivity over UV detection. shimadzu.eu A fluorescence detector excites the analyte at a specific wavelength and measures the emitted light at a longer wavelength. shimadzu.eu While not all compounds are naturally fluorescent, derivatization techniques can be employed to attach a fluorescent tag to the analyte of interest, enhancing its detectability. nih.gov This method is particularly useful for detecting trace amounts of substances in complex biological matrices. nih.gov The increased sensitivity of fluorescence detection can be substantial, with some studies reporting a 20-fold increase in signal-to-noise ratio compared to UV detection for certain compounds. shimadzu.eu

| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection |

| Principle | Measures the absorption of UV light by the analyte. chromatographyonline.com | Measures the light emitted by a fluorescent analyte after excitation. shimadzu.eu |

| Selectivity | Moderate, as many compounds absorb UV light. chromatographyonline.com | High, as only fluorescent compounds are detected. shimadzu.eu |

| Sensitivity | Generally lower than fluorescence detection. | Generally higher than UV detection. shimadzu.eu |

| Common Wavelengths | ~250-270 nm for nicotinic acid derivatives. sielc.comrjptonline.org | Excitation and emission wavelengths are specific to the analyte or fluorescent tag. nih.gov |

| Applications | Routine quantification of nicotinic acid and its derivatives. nih.govsielc.com | Trace analysis, analysis in complex matrices, analysis of fluorescent derivatives. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This powerful combination allows for the highly sensitive and selective detection and identification of compounds in complex mixtures. wikipedia.org LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by fragmenting the ions of interest and analyzing the resulting fragment ions, which provides structural information and enhances quantitative accuracy. researchgate.net

A sensitive and specific LC-MS/MS method has been developed for the simultaneous quantification of nicotinic acid and its metabolites, including N-methylnicotinamide, in rat plasma. nih.gov This method utilizes a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode, which monitors specific precursor-to-product ion transitions for each analyte, ensuring high selectivity. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that generates ions from macromolecules and polar molecules with minimal fragmentation. wikipedia.org This is particularly advantageous for the analysis of compounds like this compound. ESI-MS/MS provides high sensitivity for the detection of these compounds. researchgate.net The process involves applying a high voltage to a liquid to create an aerosol, leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. wikipedia.org

In the context of this compound and its related metabolites, ESI-MS/MS allows for the monitoring of specific ion transitions. For instance, in the analysis of nicotinamide (B372718) and N1-methylnicotinamide in human serum, multiple reaction monitoring (MRM) was used to track the transitions of m/z 123.1 → 80.1 for nicotinamide and m/z 137.1 → 94.1 for N1-methylnicotinamide. nih.gov This high degree of specificity and sensitivity makes ESI-MS/MS a powerful tool in metabolomic studies.

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes smaller particle sizes in the stationary phase (typically less than 2 μm) compared to conventional HPLC. measurlabs.com This results in significantly improved resolution, speed, and sensitivity. measurlabs.com When coupled with mass spectrometry, UPLC-MS offers a robust platform for metabolomic analysis, including the study of this compound. harvard.edu